N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide
Description
N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide is a complex organic compound that features a thiazole ring, a chromene moiety, and a carboxamide group
Properties
IUPAC Name |
N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c23-20(15-8-14-4-1-2-7-19(14)25-10-15)22-16-5-3-6-18(9-16)24-11-17-12-26-13-21-17/h1-7,9,12-13,15H,8,10-11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXDLGBZWOBMLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)OCC4=CSC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Chromene Synthesis: The chromene moiety is often synthesized via the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts.
Coupling Reaction: The thiazole and chromene intermediates are then coupled through a nucleophilic substitution reaction, where the thiazole methoxy group reacts with the phenyl group of the chromene under basic conditions.
Carboxamide Formation: Finally, the carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chromene moiety, converting it to dihydrochromene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly those involving kinases and proteases.
Chemical Biology: It serves as a probe in studying the mechanisms of various biochemical pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes and DNA. The thiazole ring can intercalate with DNA, disrupting its function, while the chromene moiety can inhibit enzyme activity by binding to the active site. These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar in having a thiazole ring but differs in the substitution pattern and lacks the chromene moiety.
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring but have different substituents, leading to varied biological activities.
Indole Derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research contexts.
Uniqueness
N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide is unique due to its combination of a thiazole ring and a chromene moiety, which imparts distinct chemical reactivity and biological activity. This dual functionality is not commonly found in other compounds, making it a valuable molecule for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
